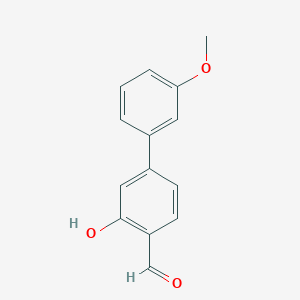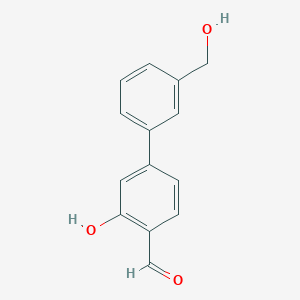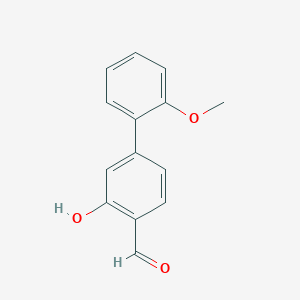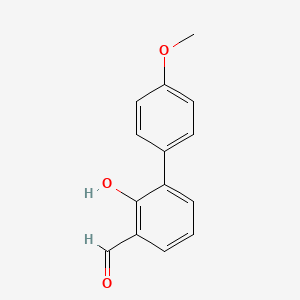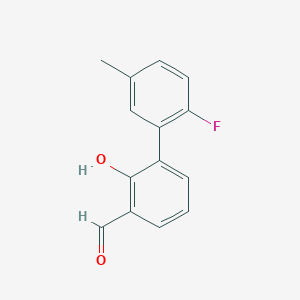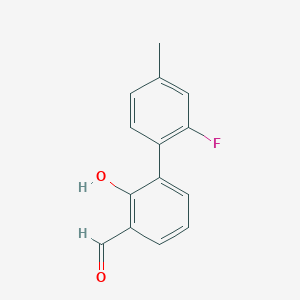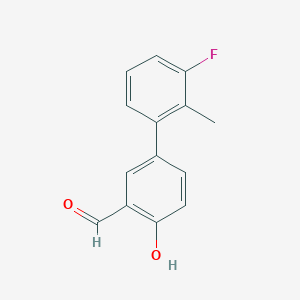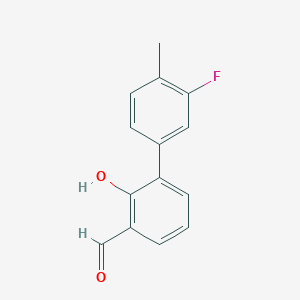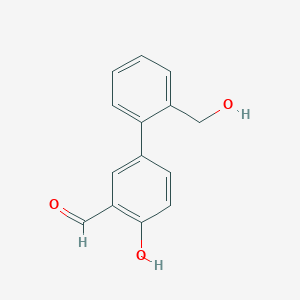
2-Formyl-4-(2-hydroxymethylphenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-4-(2-hydroxymethylphenyl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a formyl group (-CHO) and a hydroxymethyl group (-CH2OH) attached to a phenyl ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-(2-hydroxymethylphenyl)phenol can be achieved through several methods. One common approach involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene. This method provides good yields of the desired product . Another method involves the reduction of precursor aldehydes with sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-4-(2-hydroxymethylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde.
Reduction: The formyl group can be reduced to form a hydroxymethyl group.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of hydroxymethyl groups to aldehydes.
Reduction: Sodium borohydride is used for the reduction of formyl groups to hydroxymethyl groups.
Substitution: Electrophilic aromatic substitution reactions can be carried out using various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding aldehyde.
Reduction: The major product is the corresponding hydroxymethyl derivative.
Substitution: The major products depend on the electrophile used and the reaction conditions.
Aplicaciones Científicas De Investigación
2-Formyl-4-(2-hydroxymethylphenyl)phenol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Formyl-4-(2-hydroxymethylphenyl)phenol involves its reactivity towards various chemical reagents. The formyl and hydroxymethyl groups can undergo oxidation and reduction reactions, respectively, which are crucial for its applications in synthetic chemistry. The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, making it a versatile compound for various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Formyl-4-(2-hydroxymethylphenyl)phenol is unique due to the specific positioning of the formyl and hydroxymethyl groups on the phenyl ring. This unique structure imparts distinct reactivity and makes it suitable for specific applications in synthetic chemistry and industrial processes.
Propiedades
IUPAC Name |
2-hydroxy-5-[2-(hydroxymethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-11-3-1-2-4-13(11)10-5-6-14(17)12(7-10)9-16/h1-7,9,15,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHFHNCRBPMQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685070 |
Source


|
| Record name | 4-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111132-34-3 |
Source


|
| Record name | 4-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
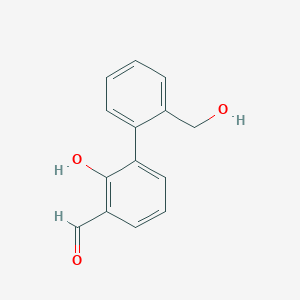
![4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6377643.png)
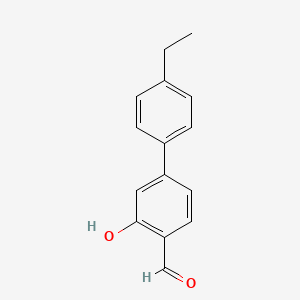
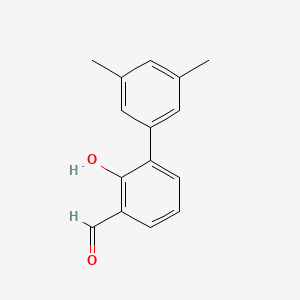

![4-Hydroxy-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6377674.png)
